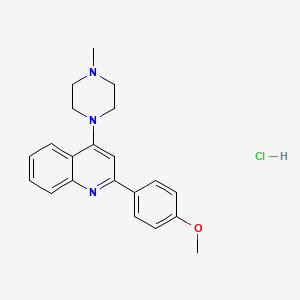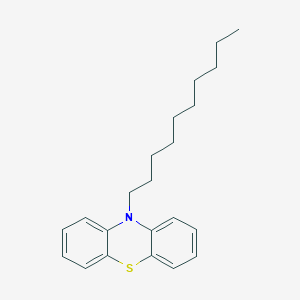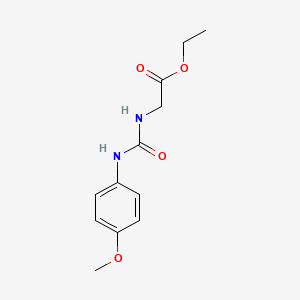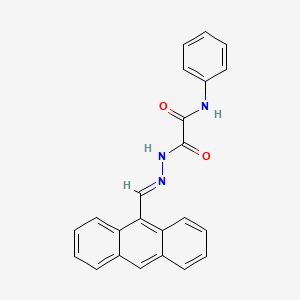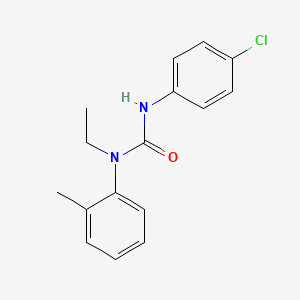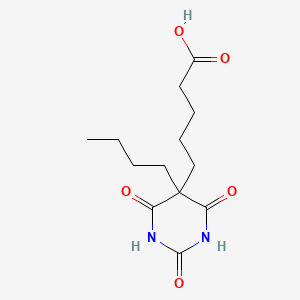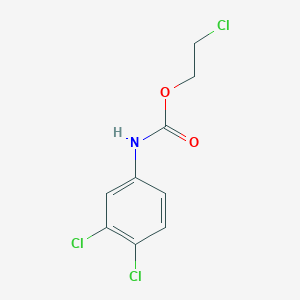
2-Chloroethyl 3,4-dichlorophenylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloroethyl 3,4-dichlorophenylcarbamate is a chemical compound with the molecular formula C9H8Cl3NO2 and a molecular weight of 268.5243 g/mol . It is known for its unique structure, which includes a carbamate group attached to a 3,4-dichlorophenyl ring and a 2-chloroethyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 3,4-dichlorophenylcarbamate typically involves the reaction of 3,4-dichloroaniline with 2-chloroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3,4-Dichloroaniline+2-Chloroethyl chloroformate→2-Chloroethyl 3,4-dichlorophenylcarbamate+HCl
The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency of the final product.
化学反应分析
Types of Reactions
2-Chloroethyl 3,4-dichlorophenylcarbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 3,4-dichloroaniline and 2-chloroethanol.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary or secondary amines, thiols, and alcohols. The reaction is typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.
Major Products Formed
Nucleophilic substitution: Substituted carbamates or ureas.
Hydrolysis: 3,4-Dichloroaniline and 2-chloroethanol.
Oxidation: N-oxides or other oxidized derivatives.
科学研究应用
2-Chloroethyl 3,4-dichlorophenylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use as a pharmaceutical agent or as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the development of agrochemicals, such as herbicides or pesticides, due to its ability to inhibit specific biological pathways in plants.
作用机制
The mechanism of action of 2-Chloroethyl 3,4-dichlorophenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to a decrease in their catalytic activity. This inhibition can disrupt various biochemical pathways, resulting in the desired biological effects.
相似化合物的比较
2-Chloroethyl 3,4-dichlorophenylcarbamate can be compared with other similar compounds, such as:
2-Chloroethyl 4-chlorophenylcarbamate: Similar structure but with only one chlorine atom on the phenyl ring.
2-Chloroethyl 2,4-dichlorophenylcarbamate: Similar structure but with chlorine atoms at different positions on the phenyl ring.
2-Chloroethyl phenylcarbamate: Lacks chlorine atoms on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets.
属性
CAS 编号 |
25217-34-9 |
|---|---|
分子式 |
C9H8Cl3NO2 |
分子量 |
268.5 g/mol |
IUPAC 名称 |
2-chloroethyl N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C9H8Cl3NO2/c10-3-4-15-9(14)13-6-1-2-7(11)8(12)5-6/h1-2,5H,3-4H2,(H,13,14) |
InChI 键 |
COVIXHVKKNORKM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1NC(=O)OCCCl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


